4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline is an organic compound derived from the condensation of 4-(dimethylamino)benzaldehyde and hydrazine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is generally 1:1 .
Industrial Production Methods
While specific industrial production methods for 4-(dimethylamino)benzaldehyde hydrazone are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azines and other oxidized derivatives.
Reduction: 4-(Dimethylamino)benzaldehyde and hydrazine.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: Employed in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)benzaldehyde hydrazone involves its ability to form Schiff bases with primary amines. This reaction is crucial in various biochemical assays and synthetic applications. The compound can also interact with nucleophiles and electrophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: The parent aldehyde used in the synthesis of the hydrazone.
Hydrazones: A class of compounds formed by the condensation of hydrazine with aldehydes or ketones.
Schiff Bases: Compounds formed by the condensation of primary amines with aldehydes or ketones.
Uniqueness
4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form stable Schiff bases and its chromophoric properties make it valuable in various applications .
Properties
IUPAC Name |
4-[(E)-hydrazinylidenemethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(2)9-5-3-8(4-6-9)7-11-10/h3-7H,10H2,1-2H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEOVXDIXDRWLH-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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